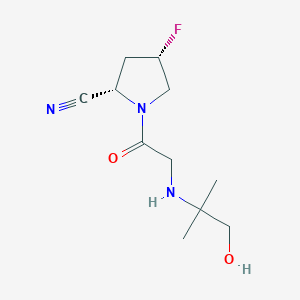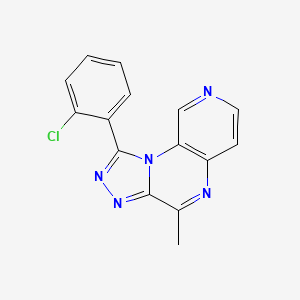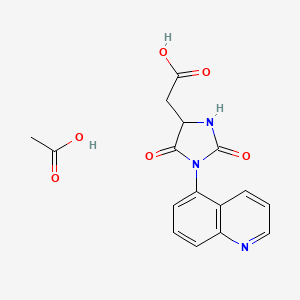![molecular formula C21H19ClF2N4O2S B8069549 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARS-1620 is a selective inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising results in preclinical and clinical studies, making it a significant candidate for targeted cancer therapy .
Méthodes De Préparation
The synthesis of ARS-1620 involves the introduction of a quinazoline core and a fluorophenol hydrophobic binding moiety. The synthetic route includes several key steps:
- Formation of the quinazoline core.
- Introduction of chloro and fluoro substituents at positions 6 and 8, respectively.
- Addition of a 2-fluoro-6-hydroxyphenyl group at position 7.
- Incorporation of a 4-(prop-2-enoyl)piperazin-1-yl group at position 4 .
Analyse Des Réactions Chimiques
ARS-1620 undergoes several types of chemical reactions, including:
Covalent Binding: ARS-1620 covalently binds to the cysteine residue in the switch-II pocket of the KRAS G12C protein, trapping it in the inactive GDP-bound state.
Oxidation and Reduction: These reactions are less common for ARS-1620 due to its specific design to target the KRAS G12C mutation.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen substituents.
Applications De Recherche Scientifique
ARS-1620 has several scientific research applications:
Cancer Research: It is primarily used in the study of KRAS G12C-mutant cancers. .
Drug Development: ARS-1620 serves as a lead compound for the development of other KRAS G12C inhibitors.
Biological Studies: It is used to understand the role of KRAS mutations in cancer biology and to explore potential therapeutic strategies.
Mécanisme D'action
ARS-1620 exerts its effects by covalently binding to the cysteine residue in the switch-II pocket of the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival . The primary molecular target of ARS-1620 is the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT signaling pathways .
Comparaison Avec Des Composés Similaires
ARS-1620 is compared with other KRAS G12C inhibitors such as AMG-510 (sotorasib) and MRTX849 (adagrasib). These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . ARS-1620 is unique due to its specific quinazoline core and fluorophenol hydrophobic binding moiety, which contribute to its high potency and selectivity .
Similar Compounds
AMG-510 (sotorasib): An irreversible inhibitor that binds to the switch-II pocket of GDP-bound KRAS G12C.
MRTX849 (adagrasib): Another KRAS G12C inhibitor with a different chemical structure but similar mechanism of action.
Propriétés
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2.H2S/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29;/h2-5,10-11,29H,1,6-9H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNMYFVUHMHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F.S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)






![6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2-one](/img/structure/B8069542.png)

![Methyl (2S)-3-methyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8069560.png)

